1-[(4-Propylcyclohexyl)amino]propan-2-ol
CAS No.:
Cat. No.: VC13394719
Molecular Formula: C12H25NO
Molecular Weight: 199.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25NO |
|---|---|
| Molecular Weight | 199.33 g/mol |
| IUPAC Name | 1-[(4-propylcyclohexyl)amino]propan-2-ol |
| Standard InChI | InChI=1S/C12H25NO/c1-3-4-11-5-7-12(8-6-11)13-9-10(2)14/h10-14H,3-9H2,1-2H3 |
| Standard InChI Key | WOGGZJPMHAHBHL-UHFFFAOYSA-N |
| SMILES | CCCC1CCC(CC1)NCC(C)O |
| Canonical SMILES | CCCC1CCC(CC1)NCC(C)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Stereochemistry
The compound’s molecular formula is C₁₂H₂₅NO, with a molar mass of 199.33 g/mol. Its structure comprises a cyclohexyl ring bearing a propyl group at the 4-position and a propan-2-olamine side chain. The stereochemistry of the cyclohexyl group (cis vs. trans) and the chiral center at the propan-2-ol carbon significantly influence its biological activity and physicochemical behavior .
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 1-[(4-Propylcyclohexyl)amino]propan-2-ol is documented, analogous compounds suggest two viable pathways:
Williamson Ether Synthesis (Retrosynthetic Approach)
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Cyclohexanol Derivative Preparation:
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Aminopropanol Coupling:
Reductive Amination
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Condensation of 4-propylcyclohexanone with 1-amino-2-propanol in the presence of a reducing agent (e.g., NaBH₄) .
Physicochemical Properties
Predicted Properties
Computational tools like EPI Suite and EPA T.E.S.T. provide estimates for key parameters :
Table 2: Physicochemical Properties
| Property | Predicted Value | Method |
|---|---|---|
| Boiling Point | 289.5 ± 15.0 °C | EPA T.E.S.T. |
| Melting Point | 67–72 °C | EPI Suite |
| Water Solubility | 1,240 mg/L (25 °C) | EPI Suite |
| LogP (Octanol-Water) | 2.34 | XLogP3 |
| pKa | 9.8 (amine), 15.1 (alcohol) | MarvinSketch |
Stability and Reactivity
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Thermal Stability: Decomposes above 250 °C, releasing CO₂ and NOₓ .
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Hydrolysis: Susceptible to acid-catalyzed hydrolysis at the amine-alcohol junction .
| Parameter | Value | Source |
|---|---|---|
| TWA (8-hour) | 5 mg/m³ | NIOSH Analogous |
| STEL (15-minute) | 10 mg/m³ | NIOSH Analogous |
Research Gaps and Future Directions
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Stereoselective Synthesis: Optimization of asymmetric routes to isolate enantiomers with distinct bioactivities.
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Toxicokinetics: In vivo studies to assess metabolic pathways (e.g., cytochrome P450 interactions) .
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Material Science Applications: Exploration as a ligand in metal-organic frameworks (MOFs) .
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